molecular formula C20H30O2 B2637321 4-(1-Tridecenyl)benzenecarboxylic acid CAS No. 339014-52-7

4-(1-Tridecenyl)benzenecarboxylic acid

Cat. No.: B2637321
CAS No.: 339014-52-7
M. Wt: 302.458
InChI Key: HMPHXVJGYWELBM-OUKQBFOZSA-N
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Description

4-(1-Tridecenyl)benzenecarboxylic acid is an organic compound with the molecular formula C20H30O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a tridecenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Tridecenyl)benzenecarboxylic acid typically involves the reaction of 4-bromobenzoic acid with 1-tridecene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Tridecenyl)benzenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Tridecenyl)benzenecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Tridecenyl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may modulate the activity of inflammatory mediators or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Decenyl)benzenecarboxylic acid
  • 4-(1-Dodecenyl)benzenecarboxylic acid
  • 4-(1-Tetradecenyl)benzenecarboxylic acid

Uniqueness

4-(1-Tridecenyl)benzenecarboxylic acid is unique due to its specific tridecenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-[(E)-tridec-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)20(21)22/h12-17H,2-11H2,1H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPHXVJGYWELBM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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